2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-methylpyridazin-3(2H)-one
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Description
2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H21N9O2 and its molecular weight is 395.427. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds featuring the pyrimidin-4-yl and piperazin-1-yl groups, similar to those in the specified chemical structure, have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated promising activity, with certain derivatives showing significant potential as anticancer agents (Mallesha et al., 2012). This suggests that the compound may also possess anticancer properties, warranting further investigation.
Antibacterial Agents
The structural motifs found in the specified compound, particularly the piperazine derivative, have been investigated for their antibacterial properties. Piperazinyl oxazolidinones, for example, represent a novel class of synthetic antibacterial agents active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms (Tucker et al., 1998). This highlights the potential for the compound to contribute to the development of new antibacterial therapies.
Antihypertensive Agents
Research on related compounds has also explored the synthesis of new triazolopyrimidines as potential antihypertensive agents. Such studies indicate that the introduction of moieties like piperazine can lead to compounds with promising antihypertensive activity, suggesting an area of application for the specified compound in the management of hypertension (Bayomi et al., 1999).
properties
IUPAC Name |
6-methyl-2-[1-oxo-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-2-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9O2/c1-13-3-4-17(28)27(23-13)14(2)18(29)25-7-5-24(6-8-25)15-9-16(21-11-20-15)26-12-19-10-22-26/h3-4,9-12,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGMLDLTLUJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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